molecular formula C9H9NO B079029 2-Methyl-1H-indol-5-ol CAS No. 13314-85-7

2-Methyl-1H-indol-5-ol

Cat. No. B079029
Key on ui cas rn: 13314-85-7
M. Wt: 147.17 g/mol
InChI Key: MDWJZBVEVLTXDE-UHFFFAOYSA-N
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Patent
US06995171B2

Procedure details

To a solution of 5-methoxy-2-methyl-1H-indole (5 g, 31 mmol) in methylene chloride (100 mL) at −78° C., was slowly added a solution of BBr3 in CH2Cl2 (1.0 M, 93 mL, 93 mmol). The reaction mixture was stirred at −78° C. for 4 hours and slowly warmed to room temperature. The reaction mixture was stirred at room temperature overnight, and cooled to 0° C. The reaction was quenched carefully with water at 0° C. The aqueous layer was made basic by adding saturated sodium bicarbonate solution, and then extracted with methylene chloride (3×50 mL). The combined organic layers were dried over sodium sulfate and concentrated under reduced pressure. The crude product was purified by flash chromatography on silica gel eluting with EtOAc/Hexanes (25:75) to afford the title compound as a yellow solid (3.0 g, 60%).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
93 mL
Type
solvent
Reaction Step One
Yield
60%

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][CH:11]=1)[NH:8][C:7]([CH3:12])=[CH:6]2.B(Br)(Br)Br>C(Cl)Cl>[CH3:12][C:7]1[NH:8][C:9]2[C:5]([CH:6]=1)=[CH:4][C:3]([OH:2])=[CH:11][CH:10]=2

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
COC=1C=C2C=C(NC2=CC1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(Br)(Br)Br
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
93 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at −78° C. for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
slowly warmed to room temperature
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at room temperature overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C
CUSTOM
Type
CUSTOM
Details
The reaction was quenched carefully with water at 0° C
ADDITION
Type
ADDITION
Details
by adding saturated sodium bicarbonate solution
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride (3×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash chromatography on silica gel eluting with EtOAc/Hexanes (25:75)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
CC=1NC2=CC=C(C=C2C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 3 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 65.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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